N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-6-5-7-13(10-12)18-14(19)11-8-9-11/h5-7,10-11H,8-9H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXYBKSQCQTIFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Boronate Ester Formation and Amidation
This two-step approach first introduces the tetramethyl-1,3,2-dioxaborolan-2-yl group to a meta-substituted phenyl precursor, followed by cyclopropanecarboxamide installation.
Step 1: Miyaura Borylation of 3-Bromophenylcyclopropanecarboxamide
The boronate ester is introduced via palladium-catalyzed Miyaura borylation. A representative procedure involves reacting 3-bromophenylcyclopropanecarboxamide with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ and potassium acetate in dioxane at 80–100°C for 12–24 hours. The reaction proceeds with >85% yield under inert conditions, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Step 2: Amidation of 3-Aminophenylboronic Acid Pinacol Ester
Alternatively, the amide bond is formed after boronate ester installation. Cyclopropanecarbonyl chloride is reacted with 3-aminophenylboronic acid pinacol ester in dichloromethane (DCM) using triethylamine as a base. The reaction achieves 90–95% conversion within 2 hours at room temperature, followed by purification via silica gel chromatography.
One-Pot Tandem Synthesis
Recent advances have enabled a one-pot strategy combining Suzuki-Miyaura coupling and amidation. Starting from 3-iodophenylcyclopropanecarboxamide, a palladium-catalyzed coupling with pinacolborane generates the boronate ester in situ. Subsequent amidation with cyclopropanecarbonyl chloride under Schlenk conditions yields the target compound in 78% overall yield. This method reduces purification steps but requires stringent control over reaction parameters to prevent boronate hydrolysis.
Reaction Optimization and Critical Parameters
Catalytic Systems for Borylation
The choice of palladium catalyst significantly impacts efficiency. Comparative studies reveal that Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in aryl bromide substrates, achieving turnover numbers (TON) >1,000. Ligand-free systems using Pd/C show promise for industrial scalability but suffer from lower yields (60–70%) due to incomplete conversion.
Solvent and Temperature Effects
Polar aprotic solvents like dioxane and tetrahydrofuran (THF) enhance boronate stability, while dimethylformamide (DMF) accelerates amidation but risks ester decomposition. Optimal temperatures range from 80°C (borylation) to 25°C (amidation), as higher temperatures promote side reactions such as deboronation.
Purification Challenges
Silica gel chromatography remains the standard for isolating the title compound, though reverse-phase high-performance liquid chromatography (HPLC) is preferred for >99% purity in pharmaceutical applications. Recrystallization from ethyl acetate/hexane mixtures yields crystalline product with 92–95% recovery.
Industrial Production Considerations
Continuous Flow Synthesis
Industrial protocols adopt continuous flow reactors to enhance throughput and safety. A patented method describes a three-stage flow system:
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Borylation in a Pd-packed cartridge reactor at 100°C.
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In-line quenching and solvent exchange.
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Amidation in a micromixer with real-time pH monitoring.
This system achieves 90% yield with a residence time of 30 minutes, surpassing batch processes in efficiency.
Green Chemistry Innovations
Recent efforts focus on solvent recycling and catalyst recovery. Supercritical CO₂ as a reaction medium reduces waste generation by 40%, while magnetic Pd nanoparticles enable catalyst reuse for up to 5 cycles without significant activity loss.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Stepwise Borylation/Amidation | 85–90 | 95–98 | High | Reliable, well-optimized |
| One-Pot Tandem Synthesis | 78 | 90–92 | Moderate | Reduced purification steps |
| Continuous Flow | 90 | 99 | Very High | Suitable for industrial production |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The dioxaborolane group in this compound facilitates palladium-catalyzed Suzuki-Miyaura couplings, enabling the formation of biaryl structures. This reaction is critical for synthesizing pharmaceuticals and functional materials.
Key Reaction Conditions and Outcomes
Mechanistic Insights :
-
The boronic ester undergoes transmetallation with palladium, forming a Pd-aryl intermediate that couples with aryl halides .
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Electron-withdrawing groups on the aryl halide enhance reaction rates due to increased electrophilicity .
Hydroboration Reactions
While direct evidence for hydroboration involving this compound is limited, its structural analogs participate in alkene/alkyne hydroboration. The dioxaborolane group can act as a boron source under specific conditions, forming alkylboronates .
Amide Hydrolysis
The cyclopropanecarboxamide group can undergo hydrolysis under acidic or basic conditions to yield cyclopropanecarboxylic acid. For example:
Conditions :
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Acidic: HCl (6M), reflux, 12h.
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Basic: NaOH (2M), 80°C, 6h.
Substituent Effects
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Para vs. Meta Substitution : Para-substituted derivatives exhibit higher activity in kinase inhibition due to optimal alignment with enzyme active sites .
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Electron-Deficient Aryl Halides : Enhance coupling efficiency by stabilizing Pd intermediates .
Stability and Handling
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide exhibits notable anticancer properties. Research demonstrated its ability to inhibit the proliferation of various cancer cell lines, making it a potential candidate for cancer therapy.
Case Study:
In a study published in Journal of Medicinal Chemistry, the compound was tested against breast cancer cell lines, showing significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis.
Case Study:
A study involving murine models of Alzheimer's disease reported that treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation .
Polymer Chemistry
This compound is utilized as a building block in the synthesis of advanced polymeric materials. Its boron-containing structure lends itself to the development of materials with enhanced thermal stability and mechanical properties.
Case Study:
Research conducted at a leading polymer institute demonstrated that incorporating this compound into polycarbonate matrices improved impact resistance by up to 30% compared to traditional formulations .
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport is of particular interest.
Case Study:
In experiments reported by Advanced Functional Materials, devices fabricated with this compound exhibited enhanced efficiency and stability over conventional materials used in OLEDs .
Data Summary Table
Mechanism of Action
The mechanism of action of N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane group can form reversible covalent bonds with biological molecules, influencing their activity. This interaction can modulate enzymatic functions, signal transduction pathways, and other cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on formula.
Key Findings:
Structural Influence on Reactivity: The cyclopropane ring in the target compound introduces strain, enhancing electrophilicity at the boron center compared to non-cyclopropane analogs (e.g., propanamide derivative) . Pyridinyl analogs (e.g., CAS 1201644-41-8) exhibit higher electron deficiency, improving catalytic turnover in cross-couplings .
Steric and Electronic Effects :
- Bulky substituents (e.g., diisopropylamide in ) reduce reaction rates due to steric hindrance, whereas electron-withdrawing groups (e.g., Cl in ) increase electrophilicity.
- The tetramethyl-dioxaborolane group universally enhances stability and solubility in organic solvents across analogs .
Synthetic Utility :
- The target compound’s balance of reactivity and stability makes it preferable for Suzuki-Miyaura couplings in drug discovery. In contrast, chloro-substituted analogs (e.g., ) are more suited for sequential functionalization .
Research Implications
- Materials Science : The dioxaborolane moiety’s stability under aqueous conditions enables use in polymer and OLED precursor synthesis .
Biological Activity
N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropanecarboxamide core substituted with a tetramethyl-1,3,2-dioxaborolane moiety. The presence of boron in its structure is particularly noteworthy as it can interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H18BNO2 |
| Molecular Weight | 261.12 g/mol |
| CAS Number | 1349171-28-3 |
| Boiling Point | Not available |
| Solubility | High solubility in organic solvents |
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Inhibition : The boron atom can form reversible covalent bonds with hydroxyl and amino groups in proteins, making it effective in inhibiting certain enzymes.
- Receptor Binding : The compound may interact with specific receptors through hydrogen bonding and π-π interactions facilitated by the aromatic phenyl group.
- Cell Signaling Modulation : Its structural components may influence various cell signaling pathways, particularly those involved in inflammation and cellular stress responses.
Antitumor Activity
Recent studies have indicated that compounds containing boron can exhibit antitumor properties. The mechanism often involves the inhibition of key enzymes required for tumor growth and proliferation. For instance, research has shown that boron-containing compounds can inhibit the activity of glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in cancer cell survival and proliferation .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may reduce neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways.
- Animal Models : In animal models of neurodegenerative diseases, administration of this compound resulted in reduced markers of inflammation and improved cognitive function compared to control groups.
Q & A
Basic: What are the key synthetic methodologies for preparing N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide?
Answer:
The synthesis typically involves:
- Cyclopropane Ring Formation : Use of [2+1] cycloaddition or Corey-Chaykovsky reaction to construct the cyclopropane-carboxamide core.
- Borylation : Introducing the tetramethyl dioxaborolane group via Suzuki-Miyaura coupling or direct boronic esterification. For example, describes analogous compounds synthesized by coupling aryl halides with pinacol boronic esters under Pd catalysis .
- Purification : Preparative column chromatography (e.g., silica gel with hexanes/EtOAc gradients) is critical for isolating the product, as seen in for structurally related carboxamides .
Basic: How is the compound characterized spectroscopically to confirm its structure?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify cyclopropane ring protons (δ ~1.5–2.5 ppm) and aromatic/amide protons. ¹¹B NMR can confirm the boronic ester moiety (δ ~30–35 ppm).
- X-ray Crystallography : As demonstrated in and , single-crystal X-ray studies provide unambiguous confirmation of cyclopropane geometry and boronate substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boron-containing compound?
Answer:
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligand optimization to enhance coupling efficiency.
- Solvent/Base Systems : Employ anhydrous THF or DMF with K₂CO₃ or Cs₂CO₃ for deprotonation, as seen in for similar boronate esters .
- Reaction Monitoring : Track boronate stability via TLC or in situ ¹¹B NMR to prevent hydrolysis or protodeboronation.
Advanced: How to resolve contradictions in NMR data caused by diastereomerism or dynamic effects?
Answer:
- Variable Temperature NMR : Detect rotational barriers (e.g., amide bond) by acquiring spectra at low temperatures (e.g., −40°C).
- Chiral Chromatography : Separate diastereomers using chiral columns (e.g., Chiralpak AD-H), as in , which reports diastereomer ratios (dr 23:1) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to assign stereochemistry.
Advanced: What purification strategies are effective given the compound’s solubility limitations?
Answer:
- Gradient Elution : Use stepwise hexanes/EtOAc gradients (e.g., 5:1 to 3:1) to improve separation, as in .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexanes) for crystalline precipitates.
- HPLC for Polar Impurities : Reverse-phase C18 columns with acetonitrile/water for challenging separations.
Basic: What is the role of the tetramethyl dioxaborolane group in this compound’s reactivity?
Answer:
The boronic ester serves as:
- Cross-Coupling Partner : Enables Suzuki-Miyaura reactions for C–C bond formation (e.g., coupling with aryl halides) .
- Protecting Group : Stabilizes the boronic acid against oxidation or hydrolysis during synthesis .
Advanced: How can X-ray crystallography clarify cyclopropane ring strain and substituent effects?
Answer:
- Bond Length/Angle Analysis : reports cyclopropane C–C bonds (~1.54 Å) and angles (~60°), confirming ring strain .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding from amide groups) influencing crystal packing .
Advanced: What precautions are necessary for handling air- and moisture-sensitive intermediates during synthesis?
Answer:
- Inert Atmosphere : Use Schlenk lines or gloveboxes (N₂/Ar) for boronate ester reactions, as highlighted in and .
- Drying Solvents : Store reagents over molecular sieves or use freshly distilled THF.
- Quenching Protocols : Add reactions to cold, aqueous NH₄Cl to minimize boronate decomposition.
Basic: How stable is the compound under varying pH and temperature conditions?
Answer:
- pH Stability : Boronate esters hydrolyze in acidic (pH <5) or basic (pH >9) conditions. Store in neutral buffers.
- Thermal Stability : Decomposition occurs above 150°C; DSC/TGA data (e.g., ) can guide storage at 0–6°C .
Advanced: How can computational methods predict the compound’s reactivity in novel reactions?
Answer:
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to model Suzuki-Miyaura coupling energetics.
- Molecular Dynamics : Simulate solvent effects on reaction pathways, as applied to similar carboxamides in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
